molecular formula C18H25Cl2N3O B1436003 2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol CAS No. 2054858-98-7

2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol

Cat. No. B1436003
M. Wt: 370.3 g/mol
InChI Key: UAFIBIYFLNZFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol is C18H26ClN3O . Its molecular weight is approximately 335.87 g/mol . The structural formula is as follows:

Scientific Research Applications

Synthesis and Chemical Properties

2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol is a compound that falls within the broader category of quinoline derivatives, known for their versatile applications in scientific research, particularly in the synthesis of complex heterocyclic compounds and potential therapeutic agents. The synthesis of such compounds often involves intricate reactions that lead to the formation of novel heteroaromatics with significant pharmacological potentials. For example, the synthesis of fused quinoline heterocycles involves reactions that yield novel perianellated tetracyclic heteroaromatics, showcasing the compound's utility in creating complex molecular architectures (R. Mekheimer et al., 2005).

Antifungal and Antibacterial Activities

Derivatives of quinoline, including those structurally related to 2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol, have been synthesized and evaluated for their antimicrobial properties. For instance, quinazoline derivatives have shown promising antifungal and antibacterial activities against various pathogens, highlighting the compound's relevance in developing new antimicrobial agents (A. Kale & K. M. Durgade, 2017).

properties

IUPAC Name

2-[4-[(5,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-16-6-7-21-17-12-14(19)11-15(20)18(16)17/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFIBIYFLNZFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol

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